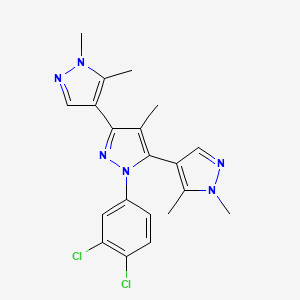
1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple pyrazole rings and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole rings, which are then coupled with the dichlorophenyl group. The process may involve:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The pyrazole rings are then coupled with a dichlorophenyl derivative using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole: Lacks the additional pyrazole rings, resulting in different chemical properties and biological activities.
3,5-Bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole:
Uniqueness: 1-(3,4-Dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is unique due to its combination of multiple pyrazole rings and a dichlorophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20Cl2N6 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole |
InChI |
InChI=1S/C20H20Cl2N6/c1-11-19(15-9-23-26(4)12(15)2)25-28(14-6-7-17(21)18(22)8-14)20(11)16-10-24-27(5)13(16)3/h6-10H,1-5H3 |
InChI Key |
APNMLNZIKDVMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC(=C(C=C3)Cl)Cl)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


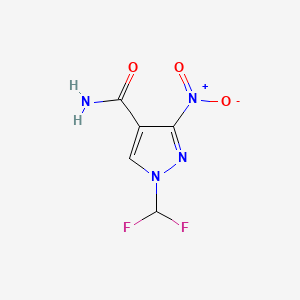
![3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10911552.png)
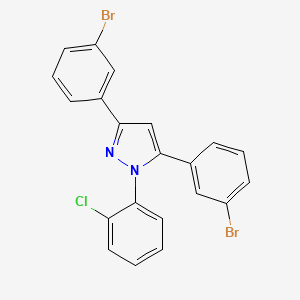
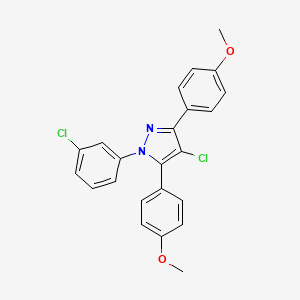
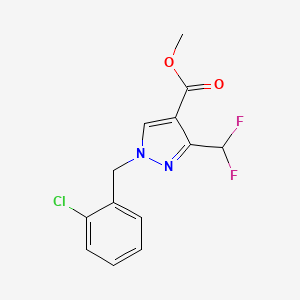

![N-benzyl-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911605.png)
![1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10911615.png)
![ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B10911620.png)
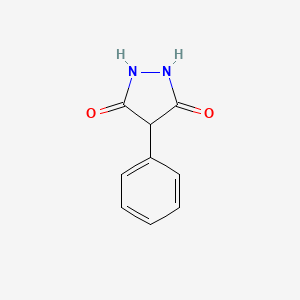
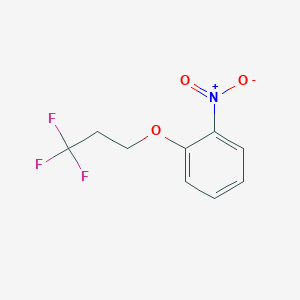
![(7Z)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10911631.png)
![N-(4-fluorobenzyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911638.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10911639.png)
